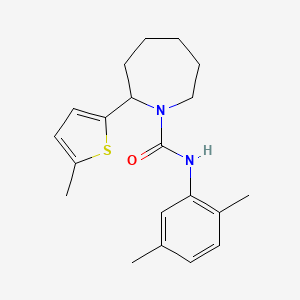![molecular formula C16H14BrNO3 B5081881 methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate](/img/structure/B5081881.png)
methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate, also known as BBM, is a synthetic compound that has gained significant attention in the scientific community. BBM is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which has been implicated in several diseases, including Alzheimer's disease, bipolar disorder, and diabetes.
作用机制
Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate exerts its pharmacological effects by inhibiting GSK-3β, which is a serine/threonine kinase that regulates various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. GSK-3β has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. By inhibiting GSK-3β, this compound can modulate these disease processes and improve outcomes.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the formation of neurofibrillary tangles and amyloid plaques. This compound has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
实验室实验的优点和局限性
Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3β, making it a useful tool for studying the role of this enzyme in disease processes. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis and analysis. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical trials are not yet known.
未来方向
There are several future directions for research on methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate. One area of research is the development of this compound as a therapeutic agent for Alzheimer's disease, bipolar disorder, and cancer. Another area of research is the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, future research could focus on the safety and efficacy of this compound in humans, as well as the development of new synthetic methods for this compound and related compounds.
合成方法
The synthesis of methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate involves the reaction of 3-amino-4-methylbenzoic acid with 2-bromobenzoyl chloride in the presence of triethylamine and dimethylformamide. The resulting product is then treated with methanol and hydrochloric acid to obtain this compound in high yield and purity.
科学研究应用
Methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting GSK-3β, which is involved in the formation of neurofibrillary tangles and amyloid plaques. This compound has also been investigated for its potential use in treating bipolar disorder, as GSK-3β has been implicated in the pathogenesis of this disorder. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
methyl 3-[(2-bromobenzoyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10-7-8-11(16(20)21-2)9-14(10)18-15(19)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNKZASEDTVJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5081803.png)
![5-{[3-(methoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5081812.png)
![3-(4-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5081814.png)

![N-1,3-benzothiazol-2-yl-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5081824.png)
![2-[(4-methylphenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5081831.png)

![4-[3-(4-fluorophenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5081852.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B5081868.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5081876.png)
![1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5081886.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5081894.png)
![N-cyclohexyl-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B5081897.png)
![1-[6-(4-fluorophenoxy)hexyl]piperidine](/img/structure/B5081899.png)
